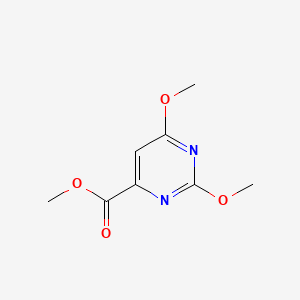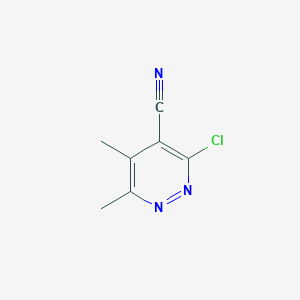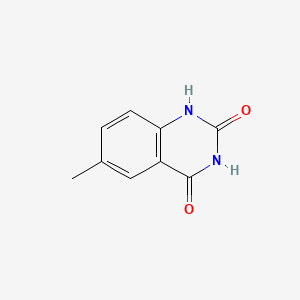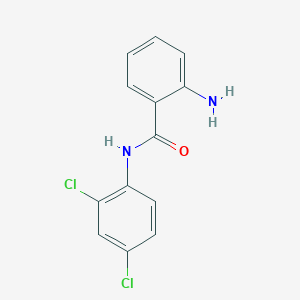![molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5](/img/structure/B1296475.png)
Tetrazolo[1,5-a]pyridine-5-carboxylic acid
Übersicht
Beschreibung
Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C6H4N4O2 . It is an important tetrazole derivative with good biological and pharmaceutical activities, mainly serving as an intermediate of medicine and synthetic materials .
Synthesis Analysis
An efficient multicomponent one-pot route has been described for the DABCO-catalyzed synthesis of tetrazolo[1,5-a]pyrimidines . This synthesis strategy is based on the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) in i-PrOH under reflux conditions .Molecular Structure Analysis
The molecular weight of this compound is 164.12 g/mol . The InChI code is 1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H, (H,11,12) .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, to investigate the potential of tetrazolo[1,5-a]pyridine as an electron-accepting unit, a series of diarylated tetrazolo[1,5-a]pyridine derivatives was synthesized by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.12 g/mol . It has a topological polar surface area of 80.4 Ų and a complexity of 198 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Tetrazole Moiety in Medicinal Chemistry
The tetrazole moiety, including structures such as Tetrazolo[1,5-a]pyridine-5-carboxylic acid, has gained prominence in medicinal chemistry due to its broad spectrum of biological properties. It serves as a bioisostere for the carboxylic acid group, allowing it to replace the carboxyl group in drugs. This substitution can enhance lipophilicity, bioavailability, and reduce side effects. Tetrazole-containing compounds have been utilized in treating various diseases, thanks to their improved pharmacokinetic profile and metabolic stability. Their applications span antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities, highlighting their significance as pharmacophores in drug development (Patowary, Deka, & Bharali, 2021).
Tetrazole Hybrids for Antibacterial Activity
Tetrazole hybrids, leveraging the tetrazole scaffold, have shown considerable antibacterial properties. Combining tetrazole with other antibacterial pharmacophores enhances efficacy against both drug-sensitive and drug-resistant pathogens. Notably, tetrazole-oxazolidinone hybrids, such as Tedizolid and Tedizolid phosphate, have been marketed for treating acute bacterial skin infections. These developments demonstrate the tetrazole scaffold's utility in novel antibacterial agent development, offering a promising strategy to combat drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).
Tetrazole Derivatives as Antiviral Agents
The quest for new antiviral compounds has led to the exploration of tetrazole derivatives, thanks to their potential in exhibiting various bioactivities. Tetrazole-based synthetic compounds have shown promising antiviral activity against a range of viruses, including influenza, HIV, and HCV. This review underscores the versatility of the tetrazole moiety in developing potential agents for antiviral therapy, marking an important area of research within antiviral drug development (Yogesh & Srivastava, 2021).
Wirkmechanismus
Target of Action
It is known that tetrazole derivatives can act as hydrogen bonding donors or acceptors , which suggests that they may interact with a variety of biological targets.
Mode of Action
It is known that tetrazole derivatives can form highly stable hydrogen bonds , which could potentially influence their interaction with biological targets.
Pharmacokinetics
The molecular weight of the compound is 16412 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Tetrazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound is a solid , which may influence its stability and solubility in different environments.
Biochemische Analyse
Biochemical Properties
Tetrazolo[1,5-a]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as a bioisosteric analogue of carboxylic acids and cis-amide groups . Its metabolic stability and physicochemical properties make it an attractive candidate for designing new pharmaceuticals. This compound interacts with various enzymes, proteins, and other biomolecules, forming hydrogen bonds with functional groups at a distance greater than 1.2 Å . These interactions are crucial for its activity and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with biomolecules allows it to modulate cellular functions effectively. Studies have demonstrated that this compound can alter the expression of specific genes and impact metabolic pathways, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. These interactions can lead to changes in gene expression and modulation of cellular pathways. The tetrazole ring’s ability to mimic carboxylate anions allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular functions and potential organ damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolic stability allows it to resist degradation, making it a valuable tool for studying metabolic flux and metabolite levels. Its interactions with specific enzymes can modulate metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with transport proteins ensures its effective distribution and activity within the biological system .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRDIZBVKQGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323702 | |
| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7477-12-5 | |
| Record name | 7477-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)




